5-(furan-2-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
Description
The compound 5-(furan-2-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide features a central isoxazole ring substituted at position 5 with a furan-2-yl group. The carboxamide moiety is linked to an ethyl chain bearing a hydroxyl group, a thiophen-2-yl group, and a furan-3-yl substituent.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c21-17(13-9-15(25-20-13)14-3-1-6-24-14)19-11-18(22,12-5-7-23-10-12)16-4-2-8-26-16/h1-10,22H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUACEGKNVWQBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Attachment of the Furan and Thiophene Rings: These heterocycles can be introduced via Suzuki or Stille coupling reactions, which are palladium-catalyzed cross-coupling reactions.
Hydroxylation: Introduction of the hydroxyl group can be performed using oxidation reactions, such as the Sharpless asymmetric dihydroxylation.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring opening or hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under conditions such as acidic or basic environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furan-2,3-dione, while reduction of the isoxazole ring could produce a hydroxylamine derivative.
Scientific Research Applications
Anticancer Properties
Research indicates that 5-(furan-2-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanisms of action may involve:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells, which is crucial for limiting tumor growth.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, preventing cancer cells from dividing.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects. It may play a role in:
- Reducing Oxidative Stress : By scavenging free radicals, it helps protect neuronal cells from oxidative damage.
- Modulating Neuroinflammation : The compound may have anti-inflammatory effects that are beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in laboratory settings:
-
Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced the viability of MCF7 (breast cancer) and A549 (lung cancer) cell lines by more than 50% at concentrations as low as 10 µM over 48 hours .
Cell Line IC50 (µM) Mechanism of Action MCF7 10 Apoptosis induction A549 12 Cell cycle arrest - Neuroprotection Study : Another research article highlighted its protective effects against oxidative stress in neuronal cells. Treatment with this compound significantly reduced markers of oxidative damage compared to untreated controls .
Mechanism of Action
The mechanism by which 5-(furan-2-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The hydroxyl and carboxamide groups could form hydrogen bonds with biological molecules, while the heterocyclic rings might engage in π-π interactions or other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Groups
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties
- logP: The diethylamino group in ’s compound (logP ≈ 3.2 estimated) contrasts with the target’s hydroxyl group (logP ≈ 2.1), indicating differing membrane permeability .
Research Findings and Trends
- Synthetic Efficiency : TBTU-mediated coupling () is widely applicable for carboxamide formation in heterocyclic systems .
Biological Activity
5-(furan-2-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features several functional groups, including furan and thiophene moieties, which are known to contribute to various biological activities. Its molecular structure can be represented as follows:
Antimicrobial Activity
Recent studies have shown that isoxazole derivatives, including the compound , exhibit notable antimicrobial properties. A study indicated that compounds similar to this compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The zone of inhibition for the compound was comparable to standard antibiotics such as gentamicin, suggesting its potential as an antimicrobial agent .
| Compound | Zone of Inhibition (mm) | Comparison |
|---|---|---|
| This compound | 19 | Similar to Gentamicin (18 mm) |
Anti-inflammatory Activity
Isoxazole derivatives are also known for their anti-inflammatory properties. The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. This suggests a mechanism of action where the compound could reduce inflammation by blocking the synthesis of pro-inflammatory mediators .
Anticancer Properties
Preliminary investigations into the anticancer activity of this compound revealed promising results. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including lung (A549) and colon (HCT116) cancer cells. The half-maximal inhibitory concentration (IC50) values indicated significant potency compared to standard chemotherapeutic agents .
| Cell Line | IC50 (µg/mL) | Control (5-Fluorouracil IC50 µg/mL) |
|---|---|---|
| HCT116 | 6.76 | 77.15 |
| A549 | 193.93 | 371.36 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) : It could modulate ROS levels, contributing to its antimicrobial and anticancer effects.
Case Studies
Several studies have documented the biological activity of isoxazole derivatives:
- Study on Antimicrobial Activity : A comparative analysis showed that various isoxazole compounds exhibited enhanced antibacterial properties against both Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics .
- Anti-inflammatory Research : Research highlighted the selective COX-2 inhibitory activity of isoxazole derivatives, establishing a link between their structure and anti-inflammatory efficacy .
- Cancer Cell Line Studies : Investigations into the cytotoxic effects against cancer cell lines demonstrated that certain derivatives had lower IC50 values than established chemotherapeutics, indicating potential for further development .
Q & A
Q. Critical Conditions :
- Temperature control (<80°C) to prevent furan/thiophene ring decomposition .
- Purification via column chromatography or recrystallization to isolate the product from byproducts (e.g., unreacted starting materials) .
Which analytical techniques are most effective for characterizing this compound and its intermediates?
Basic Research Question
A combination of spectroscopic and chromatographic methods ensures structural confirmation and purity assessment:
How can researchers evaluate the compound’s stability under experimental conditions?
Advanced Research Question
Stability studies should assess degradation pathways under varying pH, temperature, and oxidative stress:
- pH stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Heat samples to 40–100°C and analyze using TGA or DSC to identify decomposition points .
- Oxidative resistance : Expose to H₂O₂ (3–10%) and track byproducts via LC-MS .
Key Insight : Hydroxyl and amide groups may render the compound sensitive to acidic hydrolysis, necessitating pH-controlled storage .
What hypotheses exist about its biological activity, and how can they be tested?
Basic Research Question
Structural analogs suggest potential kinase inhibition or antimicrobial activity due to:
Q. Methodological Testing :
- In vitro kinase assays : Screen against a panel of kinases (e.g., EGFR, CDK2) using fluorescence polarization .
- Antimicrobial susceptibility testing : Use MIC assays against Gram-positive/negative strains .
How can impurities or byproducts be minimized during synthesis?
Advanced Research Question
Common impurities include unreacted furan/thiophene precursors or oxidized derivatives. Mitigation strategies:
- Reaction monitoring : Use real-time HPLC to optimize reaction termination .
- Protecting groups : Temporarily block hydroxyl groups (e.g., with TBSCl) to prevent side reactions .
- Reductive workup : Add NaBH₄ to reduce ketone byproducts formed during amide coupling .
How should conflicting data on biological activity across studies be resolved?
Advanced Research Question
Discrepancies may arise from assay conditions or structural analogs. Resolution steps:
- Standardize assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and concentrations .
- SAR analysis : Synthesize derivatives with modified substituents (e.g., CF₃ instead of OH) to isolate active pharmacophores .
- Meta-analysis : Compare data across studies using tools like molecular docking to identify consistent binding modes .
What computational strategies predict the compound’s interaction with biological targets?
Advanced Research Question
- Molecular docking : Use AutoDock Vina to model binding with kinases (PDB IDs: 1M7Q, 2ITO) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- QSAR models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with activity data from analogs .
How does this compound compare to structurally similar analogs in terms of efficacy?
Basic Research Question
| Analog | Key Structural Difference | Reported Activity | Reference |
|---|---|---|---|
| N-((5-methylfuran-2-yl)methyl)thiophene-2-carboxamide | Methyl substitution on furan | 2× higher antimicrobial activity | |
| 5-(thiophen-2-yl)-N-(2-hydroxy-2-phenyl-ethyl)isoxazole-3-carboxamide | Phenyl instead of furan-thiophene | Reduced kinase inhibition (IC50 >1µM) |
What strategies optimize reaction yields in large-scale synthesis?
Advanced Research Question
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hours) and improves yield by 15–20% .
- Flow chemistry : Continuous processing minimizes byproduct formation in amide coupling steps .
- Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling of thiophene intermediates .
What pharmacological assays are recommended for initial activity profiling?
Basic Research Question
Prioritize assays based on structural motifs:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) .
- Anti-inflammatory : COX-2 inhibition ELISA .
- Solubility : Shake-flask method in PBS (pH 7.4) to guide formulation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
